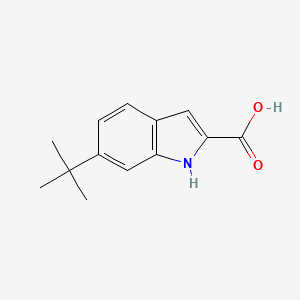

6-tert-butyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)9-5-4-8-6-11(12(15)16)14-10(8)7-9/h4-7,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUYCWKFEAHQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383133-22-0 | |

| Record name | 6-tert-butyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-tert-butyl-1H-indole-2-carboxylic acid CAS 383133-22-0

Technical Whitepaper: 6-tert-butyl-1H-indole-2-carboxylic acid (CAS 383133-22-0) Subtitle: Strategic Scaffold for Allosteric NS5B Polymerase Inhibition & Regioselective Synthesis via Hemetsberger-Knittel Cyclization

Executive Summary & Molecular Profile

This compound (CAS 383133-22-0) represents a "privileged structure" in medicinal chemistry, specifically designed to target hydrophobic allosteric pockets in viral polymerases. Unlike generic indole intermediates, the presence of the bulky tert-butyl group at the C6 position serves as a critical pharmacophore anchor, dramatically increasing lipophilicity (cLogP ~4.2) and providing steric occlusion necessary for high-affinity binding.

This molecule is primarily utilized as a core scaffold in the development of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It targets the Thumb II allosteric site , functioning as a "doorstop" that prevents the conformational changes required for the initiation of viral RNA synthesis.

| Property | Data Specification |

| CAS Number | 383133-22-0 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| pKa (Acid) | ~3.6 (Predicted) |

| Topological Polar Surface Area | 50.1 Ų |

| Key Structural Feature | C6-tert-butyl (Hydrophobic Anchor) |

| Primary Application | HCV NS5B Polymerase Inhibition (Thumb II Site) |

Therapeutic Utility: The Mechanism of Action

The efficacy of CAS 383133-22-0 lies in its ability to exploit the Structure-Activity Relationship (SAR) of the indole-2-carboxamide class of inhibitors.

The "Magic tert-Butyl" Effect

In the context of HCV NS5B inhibition, the enzyme possesses a distinct hydrophobic pocket within the Thumb II domain (specifically interacting with residues Leu419, Met423, and Ile482).

-

Steric Complementarity: The 6-tert-butyl group acts as a volumetric filler. A simple methyl group at this position provides insufficient hydrophobic contact, while a phenyl group often introduces steric clashes or unfavorable entropy. The tert-butyl group is the "Goldilocks" substituent—globular, rigid, and highly lipophilic.

-

Conformational Locking: The C2-carboxylic acid is typically derivatized into an amide or acylsulfonamide. The indole core serves as a rigid spacer, orienting the C6-anchor into the hydrophobic pocket while directing the C2-substituent toward the enzyme surface to interact with Arg422.

Pathway Visualization

The following diagram illustrates the allosteric inhibition mechanism where the molecule locks the polymerase in an inactive "open" conformation.

Figure 1: Mechanism of Action for Indole-based NS5B Inhibitors. The C6-tert-butyl group is critical for engaging the Thumb II hydrophobic pocket.

Synthetic Protocol: The Hemetsberger-Knittel Route

While Fischer Indole Synthesis is common, it is unsuitable for high-purity synthesis of this compound due to regioselectivity issues (yielding mixtures of 4- and 6-substituted indoles).

Expert Recommendation: The Hemetsberger-Knittel synthesis is the superior protocol. It guarantees regiochemical purity by constructing the indole ring from a 4-substituted benzaldehyde precursor.

Reaction Scheme

-

Condensation: 4-tert-butylbenzaldehyde + ethyl azidoacetate → α-azidocinnamate.

-

Thermolysis: Ring closure to ethyl 6-tert-butylindole-2-carboxylate.

-

Hydrolysis: Saponification to the free acid (CAS 383133-22-0).

Step-by-Step Methodology

Reagents Required:

-

4-tert-butylbenzaldehyde (1.0 eq)

-

Ethyl azidoacetate (1.2 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Xylenes (anhydrous)

-

Ethanol / NaOH (for hydrolysis)

Step 1: Formation of Ethyl 2-azido-3-(4-tert-butylphenyl)acrylate

-

Prepare a solution of sodium ethoxide (21% wt in ethanol) in anhydrous ethanol at -10°C.

-

Dropwise add a mixture of 4-tert-butylbenzaldehyde and ethyl azidoacetate over 30 minutes. Critical: Maintain temp < 0°C to prevent premature decomposition of the azide.

-

Stir at 0°C for 4 hours. A yellow precipitate (the azidocinnamate) will form.

-

Quench with saturated NH₄Cl. Extract with ethyl acetate.

-

Safety Check: Do not distill the azide residue to dryness; azides are potentially explosive. Use the crude material immediately or purify via silica column (Hexane/EtOAc 9:1).

Step 2: Thermolytic Cyclization (Hemetsberger Reaction)

-

Dissolve the α-azidocinnamate in boiling xylenes (concentration ~0.1 M). High dilution prevents intermolecular side reactions.

-

Reflux vigorously (140°C) for 2-4 hours. Nitrogen gas evolution will be observed.

-

Monitor via TLC (disappearance of the azide spot).

-

Cool to room temperature. The indole ester often crystallizes upon cooling. If not, remove xylenes under reduced pressure and recrystallize from hexanes.

Step 3: Saponification to CAS 383133-22-0

-

Suspend the ethyl ester in Ethanol/Water (3:1).

-

Add NaOH (3.0 eq) and reflux for 2 hours.

-

Cool and acidify with 1M HCl to pH 2.

-

The product This compound will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum at 50°C.

Synthesis Workflow Diagram

Figure 2: Hemetsberger-Knittel Synthesis Pathway. This route ensures the tert-butyl group is strictly at the C6 position.

Analytical Characterization & Quality Control

To validate the identity of the synthesized core, the following analytical signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Broad singlet at δ ~11.6 ppm.

-

C3-H: Singlet or doublet (J~1-2 Hz) at δ ~7.1 ppm.

-

Aromatic Region: Look for the specific pattern of a 6-substituted indole (d, s, dd). The proton at C7 (adjacent to NH) should appear as a singlet or narrow doublet due to the C6-t-butyl group blocking ortho-coupling.

-

tert-Butyl: A sharp, intense singlet (9H) at δ ~1.35 ppm.

-

Carboxylic Acid: Very broad singlet at δ >12.5 ppm (often invisible if wet).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.

-

Retention Time: Expect late elution due to high lipophilicity (t-butyl group).

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indole-2-carboxylic acids can decarboxylate at very high temperatures (>200°C) but are generally stable at room temperature.

-

Oxidation Sensitivity: The C3 position is susceptible to oxidation (forming 3-oxindoles) if exposed to light and air for prolonged periods in solution. Keep solids in amber vials.

References

-

Beaulieu, P. L., et al. (2012). "Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase." Journal of Medicinal Chemistry.

-

Hemetsberger, H., & Knittel, D. (1972).[1] "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie. (Fundamental reference for the synthesis protocol).

-

Immadi, S. S., et al. (2018).[2] "Application of Hemetsberger-Knittel Reaction in the Synthesis of Indole/Azaindole-2-carboxamides." ResearchGate.[2]

-

Gentles, R. G., et al. (2014). "Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase."[3] Journal of Medicinal Chemistry. (Contextualizing the indole scaffold in HCV drugs).

Sources

An In-depth Technical Guide to 6-tert-butylindole-2-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butylindole-2-carboxylic acid, a substituted indole derivative, has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring a bulky tert-butyl group at the 6-position and a carboxylic acid at the 2-position, provides a unique scaffold for the design of novel therapeutic agents. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its burgeoning role in the development of new pharmaceuticals, with a particular focus on its application as a scaffold for HIV-1 integrase inhibitors.

Chemical Structure and Physicochemical Properties

The foundational structure of 6-tert-butylindole-2-carboxylic acid is the indole ring system, a fusion of a benzene and a pyrrole ring. The strategic placement of a tert-butyl group and a carboxylic acid moiety imparts specific properties that are crucial for its biological activity and drug-like characteristics.

Molecular Formula: C₁₃H₁₅NO₂[1]

Molecular Weight: 217.26 g/mol [2]

CAS Number: 383133-22-0

The tert-butyl group, a sterically demanding and lipophilic moiety, can influence the molecule's binding affinity and selectivity for its biological target. It can also impact pharmacokinetic properties such as metabolism and bioavailability. The carboxylic acid group, being a polar and ionizable functional group, is often critical for forming key interactions with biological targets, such as metal chelation or hydrogen bonding, and can significantly influence the compound's solubility.[3][4][5]

| Property | Value (for Methyl Ester) | Reference |

| Molecular Formula | C₁₄H₁₇NO₂ | [6] |

| Molecular Weight | 231.29 g/mol | [6] |

| Melting Point | 156.2-157.0 °C | [6] |

| Boiling Point (Predicted) | 366.4 ± 22.0 °C | [6] |

| Density | 1.120 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 15.42 ± 0.30 | [7] |

It is important to note that the carboxylic acid will have a significantly different pKa and solubility profile compared to its methyl ester.

Synthesis of 6-tert-butylindole-2-carboxylic Acid

The synthesis of 6-tert-butylindole-2-carboxylic acid can be approached through several established methods for indole synthesis, followed by functional group manipulations. Two classical and versatile methods, the Reissert and Leimgruber-Batcho syntheses, are particularly well-suited for preparing substituted indole-2-carboxylic acids.

Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative.[8][9][10]

Conceptual Workflow for Reissert Synthesis

Caption: Reissert synthesis workflow for 6-tert-butylindole-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

-

Condensation: To a solution of sodium ethoxide in absolute ethanol, add 4-tert-butyl-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the condensation is complete, forming the corresponding ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is commonly achieved using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over palladium on carbon). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring, yielding ethyl 6-tert-butyl-1H-indole-2-carboxylate.

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically carried out by heating the ester with an aqueous solution of a base, such as sodium hydroxide, in a co-solvent like ethanol.[11] Acidification of the reaction mixture then precipitates the desired 6-tert-butylindole-2-carboxylic acid.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route starting from a substituted o-nitrotoluene.[12][13][14] This method involves the formation of an enamine intermediate, followed by reductive cyclization.

Conceptual Workflow for Leimgruber-Batcho Synthesis

Caption: Leimgruber-Batcho synthesis towards 6-tert-butylindole-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

-

Enamine Formation: 4-tert-butyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the corresponding enamine.

-

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization, typically using catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), to yield 6-tert-butylindole.

-

Functionalization at C2: The resulting 6-tert-butylindole can then be functionalized at the C2 position. A common strategy is to first introduce a formyl group via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid. Alternatively, direct carboxylation methods can be employed.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents.[15] A particularly prominent area of research is its application in the design of HIV-1 integrase inhibitors.[3][4][5][16][17]

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.

The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of novel INSTIs.[3][5][16] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[3][5] This chelation is typically mediated by the carboxylic acid at the C2 position and the indole nitrogen. This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the integration process.

Mechanism of HIV-1 Integrase Inhibition

Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on indole-2-carboxylic acid derivatives have revealed key insights for optimizing their inhibitory activity against HIV-1 integrase.[4][18]

-

Substitution at C6: Modifications at the 6-position of the indole ring have been shown to significantly influence the antiviral potency. The introduction of a halogenated benzene ring at this position can lead to beneficial π-π stacking interactions with the viral DNA, enhancing the binding affinity.[3][4] The bulky tert-butyl group in 6-tert-butylindole-2-carboxylic acid can also play a role in optimizing interactions within the binding pocket.

-

Modifications at other positions: Further structural optimizations at other positions, such as C3 and C5, have also been explored to improve the interaction with the hydrophobic cavity near the active site of the integrase.[5][17]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If handling fine powders that may become airborne, a dust mask or respirator is recommended.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[19]

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

6-tert-butylindole-2-carboxylic acid represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and its demonstrated potential as a core component of HIV-1 integrase inhibitors highlight its importance for further investigation and development. The synthetic routes outlined in this guide provide a framework for the preparation of this and related compounds, paving the way for the exploration of new derivatives with enhanced therapeutic properties. As with all chemical research, adherence to strict safety protocols is paramount when handling this and other indole derivatives.

References

- This compound methyl ester. Echemi. [URL: https://www.echemi.com/products/pd20210720-6-tert-butyl-1h-indole-2-carboxylicacidmethylester.html]

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3ra08320a]

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/378775436_Design_synthesis_and_biological_evaluation_of_indole-2-carboxylic_acid_derivatives_as_novel_HIV-1_integrase_strand_transfer_inhibitors]

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/28/24/8020]

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138510/]

- 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8. Benchchem. [URL: https://www.benchchem.com/product/b3211797]

- SAFETY DATA SHEET - Indole-3-carboxylic acid. [URL: https://www.alfa.com/en/msds/?

- Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952873/]

- Rickborn, B. (1998). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1). [URL: https://www.heterocycles.jp/library/reviews/0022/1]

- This compound methyl ester. Guidechem. [URL: https://www.guidechem.com/products/887360-36-3.html]

- Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]

- Reissert indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]

- Leimgruber–Batcho indole synthesis. Wikipedia. [URL: https://en.wikipedia.

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/24/8020/htm]

- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET - Indole-2-carboxylic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC122010050&productDescription=INDOLE-2-CARBOXYLIC+ACID%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Indole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408]

- Indoles Synthesis. [URL: https://www.uta.edu/campus-ops/ehs/lab-safety/docs/Indoles-Synthesis.pdf]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-tert-butyl-1h-indole-2-carboxylic-acid-383133-22-0]

- 6-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1093261-27-8.html]

- 1-BOC-INDOLE Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_75400-67-8.htm]

- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0476]

- Safety Data Sheet. AK Scientific, Inc.. [URL: https://www.aksci.com/sds/C3416_sds.pdf]

- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Structure-Activity-Relationship-of-as-Abdel-Gawad-George/3e8c0765d774d084c7d0d01449419a58b2927236]

- This compound (C13H15NO2). PubChemLite. [URL: https://pubchemlite.com/compound/6-tert-butyl-1h-indole-2-carboxylic-acid_C13H15NO2_LDUYCWKFEAHQRF-UHFFFAOYSA-N]

- SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AA-A12201-06&productDescription=Indole-2-carboxylic+acid%2C+99%25]

- Devise a synthesis to prepare 4-tert-butyl-2-nitrotoluene from toluene. Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/devise-synthesis-prepare-4-tert-butyl-2-nitrotoluene-toluene-complete-following-reaction--q116035639]

- Leimgruber-Batcho Indole Synthesis. SynArchive. [URL: https://www.synarchive.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4008915/]

- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem. [URL: https://www.benchchem.com/technical-guides/structure-activity-relationship-sar-of-substituted-indole-scaffolds]

- cas 383133-22-0|| where to buy 6-(tert-Butyl)-1H-indole-2-carboxylic acid. Chemenu. [URL: https://www.chemenu.com/products/383133-22-0]

- Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/330319760_Reissert_Indole_Synthesis]

- A simple and powerful tert-butylation of carboxylic acids and alcohols. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2161-9689]

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. LOCKSS. [URL: https://www.lockss.org/cache/2000/http_/www.heterocycles.com/downloads/pdf/2823_0478_1999_12.pdf]

- tert-Butyl 2-formyl-1H-indole-1-carboxylate Properties. EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID30524451#properties]

- Reissert Indole Synthesis. [URL: https://www.name-reaction.com/reissert-indole-synthesis]

- Reissert indole synthesis. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html]

Sources

- 1. PubChemLite - this compound (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. guidechem.com [guidechem.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Chapter 1: The Strategic Value of Substituted Indole-2-Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide: 6-tert-butyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development. It is intended for an audience of professional chemists and pharmacologists, offering insights into sourcing, quality control, handling, and application of this valuable compound.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore for engaging a wide array of biological targets.

The Indole-2-Carboxylic Acid Moiety: A Versatile Chemical Handle

The indole-2-carboxylic acid framework serves as a foundational template in the design of novel therapeutics. The carboxylic acid group at the 2-position is not merely a passive feature; it provides a critical anchor for binding to enzyme active sites and a reactive handle for synthetic elaboration. This moiety is frequently found in molecules designed as kinase inhibitors, serotonin receptor modulators, and HIV-1 integrase inhibitors.[1][2] The acid or its corresponding ester can be a precursor for a variety of functional groups, enabling the synthesis of diverse compound libraries for screening.[3]

The Significance of 6-position tert-Butyl Substitution

The incorporation of a tert-butyl group at the 6-position of the indole ring is a strategic design choice. This bulky, lipophilic group can profoundly influence a molecule's physicochemical and pharmacological properties.

-

Increased Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: It can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the 6-position, thereby prolonging the compound's half-life in vivo.

-

Modulation of Binding: The group's size and shape can enforce a specific conformation on the parent molecule, leading to enhanced binding affinity and selectivity for its target protein.

Core Chemical Identity

It is critical to distinguish this compound from its common variants, such as the corresponding methyl ester or Boc-protected analogues.[1][4][5][6] Accurate identification is paramount for experimental reproducibility.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 383133-22-0 | [7] |

| Molecular Formula | C₁₃H₁₅NO₂ | [7] |

| Molecular Weight | 217.26 g/mol | [7] |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O) | N/A |

| InChI Key | JXNGOVLKSVQLCI-UHFFFAOYSA-N | N/A |

Chapter 2: Procurement and Supplier Qualification in the USA

Sourcing high-quality starting materials is a foundational step for any successful research program. The integrity of all subsequent data relies on the purity and identity of the initial reagents.

Key Criteria for Supplier Selection

When procuring this compound, researchers should move beyond price-point comparisons and evaluate suppliers based on the following criteria:

-

Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity (typically by HPLC and/or NMR), identity confirmation (NMR, MS), and relevant physical properties.

-

Lot-to-Lot Consistency: The supplier should have robust quality control systems to ensure minimal variation between different production batches. Inquire about their change control notification policies.

-

Technical Support: Access to qualified chemists who can answer technical questions about the product's stability, solubility, and handling is a hallmark of a reliable supplier.

Overview of US Market Suppliers

Several chemical suppliers provide this compound for research purposes in the United States. While availability can fluctuate, the following companies are established sources:

| Supplier | Specialization | Notes |

| Santa Cruz Biotechnology, Inc. | Biochemicals for Life Science Research | Offers the compound for proteomics and other research applications.[7] |

| Sigma-Aldrich (MilliporeSigma) | Broad Chemistry & Life Science Portfolio | Lists the compound within its extensive catalog of building blocks.[8] |

| Crysdot LLC | Heterocyclic Compounds | Specializes in heterocyclic chemistry building blocks for drug discovery. |

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial. The following workflow outlines a self-validating system to ensure the quality of procured materials before their introduction into critical experiments.

Sources

- 1. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 1093261-27-8|6-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 2-tert-butyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-tert-butyl-1H-indole-2-carboxylic Acid

This guide provides a comprehensive technical overview of 6-tert-butyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential biological applications.

Introduction and Significance

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous biologically active molecules. The indole scaffold is a common motif in pharmaceuticals, and modifications at various positions of the indole ring can lead to a diverse range of pharmacological activities. The introduction of a bulky tert-butyl group at the 6-position of the indole-2-carboxylic acid core is anticipated to influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

Derivatives of indole-2-carboxylic acid have been investigated for a variety of therapeutic applications, including as inhibitors of HIV-1 integrase.[1][2][3] The core structure is recognized for its ability to chelate with metal ions in the active sites of enzymes, a key mechanism for inhibition.[1][3] The strategic placement of substituents on the indole ring is a critical aspect of designing novel therapeutic agents with improved potency and selectivity.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| PubChem CID | 5172468 | PubChemLite[6] |

| CAS Number | 383133-22-0 | Santa Cruz Biotechnology[7] |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChemLite[6] |

| Molecular Weight | 217.26 g/mol | Santa Cruz Biotechnology[7] |

| Monoisotopic Mass | 217.11028 Da | PubChemLite[6] |

| Predicted XlogP | 4.0 | PubChemLite[6] |

| InChI | InChI=1S/C13H15NO2/c1-13(2,3)9-5-4-8-6-11(12(15)16)14-10(8)7-9/h4-7,14H,1-3H3,(H,15,16) | PubChemLite[6] |

| InChIKey | LDUYCWKFEAHQRF-UHFFFAOYSA-N | PubChemLite[6] |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | PubChemLite[6] |

Synthesis and Workflow

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Esterification of 6-Bromo-1H-indole-2-carboxylic acid

-

To a solution of 6-bromo-1H-indole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-bromo-1H-indole-2-carboxylate.

Step 2: Suzuki Coupling with tert-Butylboronic acid

-

In a reaction vessel, combine methyl 6-bromo-1H-indole-2-carboxylate, tert-butylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent such as 1,4-dioxane.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield methyl 6-tert-butyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the methyl 6-tert-butyl-1H-indole-2-carboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and reflux the mixture for several hours.

-

After completion of the reaction, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product, this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented in the public domain, the broader class of substituted indole-2-carboxylic acids has shown significant promise in drug discovery.

HIV-1 Integrase Inhibition

A key area of interest is the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] The indole-2-carboxylic acid scaffold has been identified as a promising core structure for these inhibitors.[1][3] The mechanism of action involves the chelation of two magnesium ions within the active site of the integrase enzyme, which is crucial for its catalytic activity.[1][3] The introduction of various substituents on the indole ring, such as at the C6 position, can significantly influence the inhibitory potency and pharmacokinetic properties of these compounds.[2] For instance, the introduction of a halogenated benzene ring at the C6 position has been shown to enhance binding with the viral DNA through π–π stacking interactions.[1] The bulky and lipophilic tert-butyl group at the 6-position could potentially occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Anticancer Research

Derivatives of indole-2-carboxylic acid have also been explored as potential anticancer agents.[4][5] For example, certain indole-2-carboxamides have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[4] The lipophilicity of the indole scaffold can be modulated by substituents to potentially enhance cell permeability and uptake by tumor cells.[4]

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been identified in the reviewed sources. However, based on the chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Aromatic protons on the indole ring, a singlet for the N-H proton, a singlet for the nine equivalent protons of the tert-butyl group, and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons of the indole ring, and a signal for the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural features, particularly the presence of the indole-2-carboxylic acid moiety and the bulky 6-tert-butyl substituent, make it an interesting candidate for the development of novel therapeutic agents, especially in the areas of antiviral and anticancer research. The proposed synthetic pathway provides a viable route for its preparation, enabling further studies into its biological activity and mechanism of action. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and in vitro and in vivo evaluation of its pharmacological properties.

References

- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Crysdot LLC. (n.d.). 6-(tert-Butyl)-1H-indole-2-carboxylic acid. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 12(1), 1-15.

- Al-Qawasmeh, R. A., et al. (2022). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ChemistrySelect, 7(13), e202104448.

- Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6543.

-

PubChemLite. (n.d.). This compound (C13H15NO2). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Note: Solubility and Handling of 6-tert-butyl-1H-indole-2-carboxylic acid in DMSO

Introduction & Executive Summary

This application note provides a technical framework for the solubilization, handling, and storage of 6-tert-butyl-1H-indole-2-carboxylic acid (CAS: 383133-22-0) in Dimethyl Sulfoxide (DMSO).

While the parent molecule (indole-2-carboxylic acid) is a well-characterized scaffold in medicinal chemistry—often serving as a competitive antagonist at the NMDA receptor glycine site or an HIV-1 integrase inhibitor—the introduction of a tert-butyl group at the C6 position significantly alters its physicochemical profile. This lipophilic substituent increases the partition coefficient (LogP), enhancing membrane permeability but simultaneously heightening the risk of precipitation upon dilution into aqueous media.

Key Takeaway: This compound exhibits high solubility in anhydrous DMSO (>20 mM), but its stability is critically dependent on moisture control. The protocol below prioritizes the prevention of "water-induced crashing," a common failure mode for hydrophobic indole derivatives.

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step to successful formulation.

| Property | Value / Description | Relevance to Solubility |

| Compound Name | This compound | Target Analyte |

| CAS Number | 383133-22-0 | Verification Identity |

| Molecular Weight | 217.27 g/mol | Molarity Calculations |

| Formula | C₁₃H₁₅NO₂ | Stoichiometry |

| Predicted pKa (-COOH) | ~3.8 - 4.2 | Acidic; exists as neutral species in DMSO; ionizes in pH > 5 buffers. |

| Predicted LogP | ~3.5 - 4.0 | Highly Lipophilic. Requires organic co-solvent (DMSO) for stock.[1][2][3][4] |

| Physical State | White to off-white solid | Crystalline lattice energy must be overcome by solvation. |

Solubility Assessment & Mechanism

The Solvation Mechanism

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent. It dissolves this compound by disrupting the intermolecular hydrogen bonds of the crystal lattice.

-

Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO accepts hydrogen bonds from the indole N-H and the carboxylic acid O-H.

-

Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic tert-butyl moiety and the indole ring system.

Theoretical vs. Practical Limits

-

Theoretical Max Solubility: Likely >50 mM (approx. 10.8 mg/mL) based on structural analogs (e.g., Indole-3-carboxylic acid).

-

Recommended Stock Concentration: 10 mM to 25 mM .

-

Rationale: Working at saturation limits increases the risk of precipitation during freeze-thaw cycles. A 10 mM stock allows for easy 1:1000 dilution to achieve 10 µM assay concentrations (0.1% DMSO final).

-

Protocol: Preparation of Stock Solution

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

Step-by-Step Methodology

-

Gravimetric Analysis: Weigh approximately 2.17 mg of the solid compound into the amber vial.

-

Note: For higher accuracy, weigh ~10 mg and adjust DMSO volume accordingly.

-

-

Volume Calculation: Calculate the required DMSO volume for a 10 mM stock.

-

Example: For 2.17 mg:

.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

-

Dissolution (The "Vortex-Sonicate" Cycle):

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes.

-

Critical Check: Hold the vial up to a light source. The solution must be completely clear and colorless to pale yellow. If particulates remain, sonicate for another 2 minutes.

-

-

Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50-100 µL) in polypropylene PCR tubes or cryovials to minimize freeze-thaw stress.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the solubilization process to ensure data integrity.

Caption: Decision tree for the preparation of high-integrity DMSO stock solutions, including remediation steps for persistent solids.

Stability, Storage, and The "Water Cliff"

Hygroscopicity Management

DMSO is extremely hygroscopic.[7] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

-

The Risk: As water content increases, the solvent power for lipophilic compounds (like this compound) decreases exponentially. This leads to "silent precipitation," where the compound crashes out in the freezer, leading to lower-than-expected assay concentrations.

-

Prevention: Always store DMSO stocks in tightly sealed containers with minimal headspace. Use parafilm or screw caps with O-rings.

Freeze-Thaw Stability

Repeated freezing and thawing causes micro-precipitation.

-

Limit: Maximum 3 freeze-thaw cycles.

-

Storage:

-

Short-term (weeks): -20°C.

-

Long-term (months/years): -80°C.[3]

-

Dilution into Aqueous Buffers (Assay Prep)

When diluting the DMSO stock into aqueous media (e.g., PBS, Cell Media):

-

The "Crash" Phenomenon: A sudden shift from 100% DMSO to <1% DMSO can cause the hydrophobic tert-butyl group to drive aggregation.

-

Mitigation:

-

Keep final DMSO concentration < 1% (toxicity limit) but > 0.1% if possible to maintain solubility.

-

Intermediate Step: If going to a very low concentration, perform a serial dilution in DMSO first, then a single step dilution into buffer.

-

Mixing: Add the DMSO stock into the vortexing buffer (rapid dispersion) rather than adding buffer to the DMSO (which creates a momentary high-water interface).

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon thawing | Water absorption or saturation | Warm to 37°C and vortex. If insoluble, discard and make fresh. |

| Yellowing over time | Oxidation of indole core | Check purity by LC-MS. Indoles are light-sensitive; store in amber vials. |

| Precipitation in Assay | "Solubility Cliff" (High LogP) | Reduce working concentration. Verify pH of buffer (pH > 7 helps ionize the -COOH, improving solubility). |

Safety (MSDS Highlights)

-

DMSO Permeability: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Always wear nitrile gloves.

-

Compound Hazards: Indole derivatives may be irritants. Treat as a potential bioactive agent.

-

Disposal: Dispose of DMSO solutions in halogenated organic waste containers (due to sulfur content regulations in some regions) or general organic waste as per local EHS protocols.

References

-

Santa Cruz Biotechnology. this compound Product Data (CAS 383133-22-0). Retrieved from

-

Li, Di, et al. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Bio-protocol 7.18 (2017): e2549. Retrieved from

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[8] (Context on DMSO hygroscopicity and compound precipitation).

-

Wang, Y. C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[3] Molecules 28.24 (2023): 8020.[3][8] Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. ziath.com [ziath.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-tert-butyl-1H-indole-2-carboxylic Acid as a Pharmacophore Scaffold

Executive Summary

This guide details the application of 6-tert-butyl-1H-indole-2-carboxylic acid (CAS: 388656-13-5) as a privileged scaffold in drug discovery.[1] While indole-2-carboxylic acids are ubiquitous in medicinal chemistry, the specific inclusion of a bulky lipophilic group at the C6 position confers unique pharmacological properties.[1] This substitution pattern is famously validated in Tezacaftor (VX-661) , a CFTR corrector used for Cystic Fibrosis, and has demonstrated utility in HCV NS5B polymerase inhibitors (e.g., Beclobuvir analogs).

This document provides the rationale for this scaffold's selection, detailed protocols for its chemical derivatization, and validated workflows for biological assessment.

Structural Biology & Pharmacophore Analysis

The "Anchor and Linker" Concept

The this compound scaffold functions as a "bi-functional anchor."[1]

-

Hydrophobic Anchor (C6-tert-butyl): The bulky tert-butyl group (Van der Waals volume ~75 ų) is critical for occupying deep hydrophobic pockets.[1] In CFTR correctors, this moiety stabilizes the interface between the NBD1 and MSD domains of the misfolded F508del-CFTR protein.

-

Directional Linker (C2-COOH): The carboxylic acid at C2 serves as a rigid vector for amide coupling.[1] Unlike C3-substitution (which is electronically favored in electrophilic aromatic substitution), C2-substitution forces a linear or "extended" topology when coupled to amines, essential for spanning protein sub-domains.[1]

-

H-Bond Donor (Indole NH): The free NH often engages in critical hydrogen bonding with backbone carbonyls in the target protein (e.g., Valine or Leucine residues in viral polymerases).[1]

Pharmacophore Visualization

The following diagram illustrates the interaction logic of this scaffold.

Figure 1: Pharmacophore mapping of the this compound scaffold.[1] The C6-tert-butyl group acts as a hydrophobic anchor, while the C2-acid directs library expansion.[1]

Synthetic Protocols: Scaffold Utilization

Objective: To couple this compound with a diverse set of amines (R-NH2) to generate a library of potential bio-active agents (e.g., CFTR correctors).

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Note: The C2-carboxylic acid is sterically accessible but can be prone to decarboxylation under extreme heat.[1] Mild activation methods are preferred.[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Activation: In a reaction vial, dissolve the indole scaffold (0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent Addition: Add HATU (0.24 mmol) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester (O-At ester).[1]

-

Amine Addition: Add the specific amine partner (0.22 mmol) (e.g., an amino-quinoline or amino-cyclopropane for CFTR analogs).[1]

-

Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent potential decarboxylation or side reactions on the indole nitrogen.

-

-

Workup: Dilute with EtOAc (15 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[2]

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Physicochemical Validation (LogD & Solubility)

Before biological screening, the lipophilicity of the resulting analogs must be assessed, as the tert-butyl group significantly increases LogP.

| Parameter | Method | Target Range (Oral Drug) | Notes |

| LogD (pH 7.4) | Shake-flask or HPLC-based | 2.0 – 4.5 | >5.0 indicates poor solubility; <1.0 indicates poor permeability.[1] |

| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | > 50 µM | The indole NH can be deprotonated (pKa ~16), but the acid (pKa ~4) is ionized at physiological pH before coupling. |

| PAMPA | Artificial Membrane Permeability | > 100 nm/s | Critical for CFTR drugs targeting lung epithelium.[1] |

Biological Application: CFTR Modulation Workflow

Context: This scaffold is best utilized to design "Correctors" (Class II modulators) that assist the folding of F508del-CFTR.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the screening cascade for validating hits derived from this scaffold.

Figure 2: Screening cascade for CFTR correctors derived from the indole scaffold. The workflow moves from high-throughput fluorescence assays to electrophysiological validation.[1]

Protocol C: Forskolin-Induced Swelling (FIS) Assay (Primary Screen)

This assay measures the functional rescue of CFTR in intestinal organoids or engineered cell lines.[1]

-

Cell Line: CFBE41o- (Cystic Fibrosis Bronchial Epithelial cells) expressing F508del-CFTR.[1]

-

Seeding: Seed cells in 96-well plates and grow to confluence (3-4 days).

-

Treatment: Incubate cells with library compounds (1 µM and 10 µM) for 24 hours (correction requires time for protein folding/trafficking).

-

Induction: Add Forskolin (10 µM) to activate CFTR gating.[1]

-

Readout: Measure cell swelling (organoids) or YFP-quenching (if using YFP-halide sensor cells).

-

Positive Control: Tezacaftor (VX-661) at 3 µM.

-

Success Criteria: Compounds showing >50% efficacy relative to Tezacaftor are progressed to Ussing Chamber analysis.

References & Authoritative Grounding

-

Tezacaftor (VX-661) Structure & Discovery:

-

Indole-2-Carboxylic Acid Synthesis (Green Chemistry):

-

HCV NS5B Polymerase Inhibitors (Indole Scaffolds):

-

CFTR Modulator Mechanisms:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tandfonline.com [tandfonline.com]

- 3. An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

amide coupling reagents for 6-tert-butyl-1H-indole-2-carboxylic acid

Application Note: Optimized Amide Coupling Strategies for 6-tert-butyl-1H-indole-2-carboxylic Acid

Executive Summary & Scientific Context

The substrate This compound represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and allosteric modulators.

The coupling of indole-2-carboxylic acids presents a unique set of physiochemical challenges distinct from standard aliphatic amino acid couplings:

-

Electronic Deactivation: The indole ring is electron-rich, but the C2-carboxylate is conjugated with the indole double bond, reducing electrophilicity compared to aliphatic acids.

-

Steric & Solubility Constraints: The C6-tert-butyl group introduces significant lipophilicity (

), necessitating non-polar solvent compatibility. Furthermore, the rigid indole core can hinder nucleophilic attack if the amine partner is bulky. -

N-H Competency: While the indole N-H (

) is generally non-nucleophilic under neutral conditions, the use of strong bases or highly active acylating agents can lead to competitive N-acylation (dimerization).

This guide provides two validated protocols: a High-Throughput Discovery Protocol (HATU) for rapid library synthesis and a Scalable Process Protocol (T3P) for gram-scale production with simplified workup.

Reagent Selection Strategy

The choice of coupling reagent is dictated by the scale of reaction and the steric demand of the amine partner.

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine properties and scale.

Protocol A: High-Throughput Discovery (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for discovery chemistry due to its rapid activation kinetics and high conversion rates, even with electron-deficient anilines or hindered secondary amines.

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a dry vial, dissolve this compound in anhydrous DMF (0.1 M concentration). The tert-butyl group ensures good solubility in DMF compared to unsubstituted indoles.

-

Pre-Activation (Critical): Add DIPEA followed by HATU. Stir at room temperature for 5–10 minutes .

-

Why? This allows the formation of the activated OAt-ester.[1] Immediate addition of amine can sometimes lead to reaction with HATU itself (guanidinylation), reducing yield.

-

-

Amine Addition: Add the amine component. If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[2]

-

Note: If the reaction is incomplete after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 2x with 1N HCl (to remove excess DIPEA and unreacted amine).

-

Wash 2x with Sat. NaHCO₃ (to remove HOAt byproduct and unreacted acid).

-

Dry over MgSO₄ and concentrate.[3]

-

Protocol B: Scalable Process (T3P)

Rationale: Propylphosphonic anhydride (T3P) is ideal for scale-up. It acts as a Lewis acid to activate the carboxylate. Unlike HATU, T3P byproducts are water-soluble, eliminating the need for chromatography in many cases. It also shows the lowest rate of epimerization if the amine partner is chiral.

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF

Mechanism of Action:

Figure 2: Activation pathway of T3P. The cyclic anhydride structure drives the formation of a highly reactive mixed anhydride.

Step-by-Step Methodology:

-

Slurry Formation: Charge the reaction vessel with this compound, the amine, and the solvent (EtOAc is preferred for T3P).

-

Base Addition: Add Pyridine (or NMM). The mixture may remain a slurry.

-

T3P Addition: Add the T3P solution dropwise over 10 minutes.

-

Exotherm Control: T3P addition is exothermic; maintain temperature < 30°C.

-

-

Reaction: Heat the mixture to 50–60°C for 12–24 hours.

-

Why Heat? The steric bulk of the tert-butyl group and the stability of the indole-2-carboxylate often require thermal energy to drive the T3P reaction to completion.

-

-

Workup (The "Green" Advantage):

-

Cool to room temperature.

-

Add water (quench).

-

Separate layers.[3] Wash the organic layer with 1N HCl (removes Pyridine), then water, then brine.

-

The T3P byproducts partition into the aqueous phase.

-

Concentrate organic layer to obtain the product (often >95% purity).

-

Comparative Data & Performance

| Feature | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |

| Primary Use Case | Library Synthesis (<100mg) | Scale-up (>1g) | Cost-sensitive (Low steric) |

| Reaction Time | Fast (1-4 h) | Slow (12-24 h) | Medium (6-12 h) |

| Purification | Column Chromatography usually required | Extraction often sufficient | Extraction + Column |

| Solubility (6-tBu) | Excellent (DMF) | Good (EtOAc/THF) | Good (DCM/DMF) |

| Side Reactions | Guanidinylation (if slow amine) | Low risk | N-acylurea formation |

| Cost | High | Medium | Low |

Troubleshooting & Optimization

Issue 1: Low Solubility of Starting Material

-

Cause: The 6-tert-butyl group renders the molecule highly lipophilic.

-

Solution: Do not use pure DCM or MeCN. Use DMF (for HATU) or a mixture of THF/EtOAc (for T3P). If using T3P, 2-MeTHF is a superior solvent for lipophilic indoles.

Issue 2: N-Acylation (Dimer Formation)

-

Cause: The indole nitrogen (N1) can react with the activated ester if the base is too strong or the amine is unreactive.

-

Solution:

-

Avoid NaH or strong inorganic bases.

-

Use Pyridine (weaker base) with T3P.

-

Ensure the amine is added immediately after the activation period in HATU protocols.

-

Issue 3: Incomplete Conversion with Sterically Hindered Amines

-

Solution: Switch to the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. This is more reactive than HATU or T3P but requires strictly anhydrous conditions.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8] Organic Process Research & Development, 20(2), 140–177. Link

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4][8][9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][9] Organic Letters, 13(19), 5048–5051.[9] Link

-

Bien, J. T., et al. (2018). The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor.[10] Organic Process Research & Development, 22(9), 1165–1173. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1093261-27-8|6-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

preparation of 6-tert-butyl-1H-indole-2-carboxylic acid methyl ester

Application Note: Process Development for Methyl 6-tert-butyl-1H-indole-2-carboxylate

Executive Summary

This guide details the synthesis of Methyl 6-tert-butyl-1H-indole-2-carboxylate (CAS: 887360-36-3), a critical intermediate in the development of allosteric inhibitors for viral polymerases (e.g., HCV NS5B) and HIV-1 integrase strand transfer inhibitors.

While various indole syntheses exist (Fischer, Bartoli, Hemetsberger), the Reissert Indole Synthesis is selected here as the optimal route. It offers superior regiocontrol for the 6-position substituent compared to the Fischer indole synthesis (which typically yields mixtures of 4- and 6-isomers from 3-substituted anilines) and avoids the expensive metal catalysts required for Buchwald-Hartwig type annulations.

Retrosynthetic Analysis

The strategy relies on the base-mediated condensation of 4-tert-butyl-2-nitrotoluene with dimethyl oxalate, followed by a reductive cyclization. This approach ensures the tert-butyl group remains strictly at the 6-position of the indole core.

Figure 1: Retrosynthetic disconnection showing the Reissert pathway. This route guarantees regiochemical integrity.

Experimental Protocol

Stage 1: Condensation (Formation of the Pyruvate Intermediate)

Objective: Condense 4-tert-butyl-2-nitrotoluene with dimethyl oxalate to form the potassium enolate of the nitrophenylpyruvate.

-

Reagents:

-

4-tert-butyl-2-nitrotoluene (1.0 equiv)

-

Dimethyl Oxalate (1.2 equiv)

-

Potassium Methoxide (KOtBu or KOMe) (1.1 equiv)

-

Solvent: Anhydrous Methanol or DMF (Methanol is preferred for the methyl ester)

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Base Preparation: Charge anhydrous Methanol (10 vol) and add Potassium Methoxide (1.1 equiv) under nitrogen. Stir until fully dissolved.

-

Scientist Note: If KOMe is unavailable, Potassium tert-butoxide (KOtBu) in DMF is a stronger base system that often drives this condensation to higher conversion yields.

-

-

Addition: Add Dimethyl Oxalate (1.2 equiv) to the base solution. Stir for 15 minutes at room temperature.

-

Substrate Addition: Add 4-tert-butyl-2-nitrotoluene (1.0 equiv) dropwise over 20 minutes. The solution will typically turn deep red (formation of the nitronate/enolate species).

-

Reaction: Heat the mixture to reflux (65°C for MeOH, 80°C for DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting nitrotoluene spot should disappear.

-

Workup: Cool to 0°C. The potassium salt of the product may precipitate as a dark solid.

-

Option A (Filtration): If solid precipitates, filter and wash with cold ether. This removes unreacted starting material.

-

Option B (Acidification): If no precipitate, pour the mixture into ice-cold 1M HCl. Extract with Ethyl Acetate (3x). The product will be the free enol/keto ester.

-

-

Yield Expectation: 70–85% of the crude pyruvate intermediate.

Stage 2: Reductive Cyclization (Indole Formation)

Objective: Reduce the nitro group to an amine, which spontaneously condenses with the ketone to form the indole ring.

-

Reagents:

-

Crude Pyruvate Intermediate (from Stage 1)

-

Zinc Dust (Activated) (10.0 equiv)

-

Glacial Acetic Acid (Solvent/Proton Source)

-

Protocol:

-

Activation of Zinc: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum. This removes the oxide layer and significantly reduces induction time.

-

Setup: Place the Crude Pyruvate in a flask and dissolve in Glacial Acetic Acid (10 vol).

-

Safety Note: This reaction is exothermic.

-

-

Cyclization: Add the Activated Zinc dust in portions over 30 minutes. Maintain temperature between 60–80°C.

-

Heating: After addition, reflux (118°C) for 2 hours.

-

Filtration: Cool to room temperature. Filter off the excess Zinc and Zinc salts through a pad of Celite. Wash the pad with Ethyl Acetate.

-

Neutralization: Concentrate the filtrate to remove most Acetic Acid. Dilute with Ethyl Acetate and carefully wash with Saturated NaHCO₃ solution until the aqueous layer is pH ~8.

-

Caution: Vigorous CO₂ evolution will occur.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Methanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Indoles often darken upon air exposure; store under Ar. |

| Melting Point | 156–158 °C | Literature value for similar analogs. |

| 1H NMR (CDCl3) | δ ~8.9 (br s, NH), 7.6 (d, C4-H), 7.4 (s, C7-H), 7.2 (d, C5-H), 3.9 (s, OMe), 1.3 (s, t-Bu) | Characteristic tert-butyl singlet at 1.3 ppm. |

| Yield (Overall) | 45–60% | From nitrotoluene. |

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Logic

The Reissert synthesis is chosen because the tert-butyl group at the para-position of the starting nitrotoluene (position 4) ends up at position 6 of the final indole.

-

Mapping: The methyl group of nitrotoluene becomes C2 and C3 of the indole. The nitro group becomes the Nitrogen at position 1. Therefore, the substituent para to the nitro group (4-position) becomes the 6-position in the indole.

Common Failure Modes

-

"Red Oil" Syndrome: If Stage 1 is not acidified properly or if the condensation is incomplete, you may isolate a red oil that fails to cyclize.

-

Fix: Ensure the base (KOMe) is fresh. Moisture kills the enolate formation. Use a slight excess of oxalate.

-

-

De-esterification: During the Zn/AcOH reflux, the methyl ester can sometimes hydrolyze to the carboxylic acid.

-

Fix: Check the product by LCMS. If the acid (Mass = M-14) is observed, simply reflux the crude product in Methanol with a catalytic amount of H₂SO₄ or SOCl₂ for 1 hour to re-esterify before final purification.

-

Safety & Compliance

-

Nitro Compounds: 4-tert-butyl-2-nitrotoluene is a nitroaromatic. While stable, it should be treated as a potential energetic material. Do not distill the residue to dryness if high temperatures are involved.

-

Dimethyl Oxalate: Toxic if ingested or inhaled. Hydrolyzes to oxalic acid (nephrotoxic). Handle in a fume hood.

-

Zinc Waste: The filtration residue contains Zinc powder which can be pyrophoric if finely divided and dry. Quench the filter cake with water before disposal.

References

-

Reissert Indole Synthesis Mechanism & Scope

-

Applications in HCV Inhibitors (Context for 6-t-Bu Indoles)

- Title: "Discovery of Indole-2-carboxylic Acids as HCV NS5B Polymerase Inhibitors"

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

General Protocol for Indole-2-carboxylates

Sources

- 1. chemeurope.com [chemeurope.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. US6620981B1 - Process for the preparation of nitrotoluenes - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. atlantis-press.com [atlantis-press.com]

Troubleshooting & Optimization

resolving solubility issues of tert-butyl indoles in aqueous buffers

Topic: Resolving Solubility Issues in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Diagnostic & Mechanism: Why is this happening?

tert-butyl indoles represent a classic "brick dust" challenge in drug discovery. While the indole core is moderately lipophilic, the addition of a tert-butyl group (a bulky, hydrophobic moiety) drastically increases the partition coefficient (LogP) and crystal lattice energy.

When you dilute a DMSO stock of a tert-butyl indole into an aqueous buffer, you are fighting two thermodynamic forces:

-

The Hydrophobic Effect: Water molecules form an ordered "cage" around the non-polar tert-butyl group, which is energetically unfavorable. The compound aggregates to minimize this surface area.

-

Hygroscopic Solvent Shock: DMSO is highly hygroscopic.[1] If your stock solution has absorbed atmospheric water (even 1-2%), the solubility of your indole decreases exponentially before you even attempt the assay dilution.

Quick Diagnostic Checklist

| Observation | Probable Cause | Recommended Fix |

| White precipitate immediately upon dilution | "Solvent Shock" (Rapid polarity shift) | Use |

| Loss of potency over time (2-4 hours) | Adsorption to plasticware | Switch to glass-coated or low-binding plates. |

| Stock solution is cloudy after thawing | Hydrated DMSO (Hygroscopicity) | Sonicate at 37°C; Prepare fresh stocks in anhydrous DMSO. |

| Precipitate only in high-salt buffers | "Salting Out" effect | Reduce ionic strength or add 0.05% Tween-20. |

Troubleshooting Protocols

Protocol A: The "Anhydrous" Stock Preparation

Prevents "crash-out" during storage and initial pipetting.

The Science: DMSO absorbs up to 33% water by weight from the atmosphere. Water in DMSO acts as an anti-solvent for lipophilic indoles.

-

Solvent Choice: Use Anhydrous DMSO (sealed under argon/nitrogen). Do not use DMSO stored in a wash bottle.

-

Dissolution:

-

Weigh the tert-butyl indole solid.

-

Add anhydrous DMSO to reach a concentration of 10 mM to 50 mM .

-

Critical Step: Sonicate in a water bath at 30–37°C for 10 minutes. Visual clarity is not enough; micro-crystals may persist.

-

-

Storage: Aliquot immediately into single-use amber glass vials (or polypropylene tubes with O-ring seals). Store at -20°C. Never freeze-thaw the same vial more than 3 times.

Protocol B: The "Intermediate Shift" Dilution

Prevents precipitation during the transition from 100% DMSO to Aqueous Buffer.

The Science: Direct addition of high-concentration DMSO stock to buffer creates local regions of supersaturation. This protocol steps down the hydrophobicity gradually.

Workflow:

-

Start: 10 mM DMSO Stock.

-

Intermediate Step: Dilute 1:20 into a co-solvent vehicle (e.g., 50% DMSO / 50% Water or PEG-400) to create a 500 µM Working Solution.

-

Result: The compound is now in a semi-polar environment, preventing shock aggregation.

-

-

Final Step: Dilute the Working Solution into your Assay Buffer (e.g., PBS + 0.01% Triton X-100) to reach the final assay concentration (e.g., 10 µM).

Protocol C: Cyclodextrin Encapsulation (The "Nuclear Option")

For compounds that precipitate even with surfactants.

The Science: Hydroxypropyl-

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in your assay buffer. Filter sterilize (0.22 µm). -

Dilution: Add your DMSO stock directly to this HP-

-CD enriched buffer. -